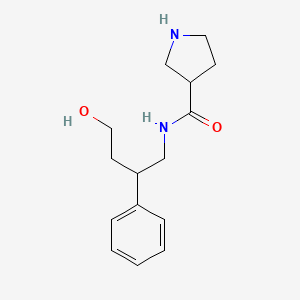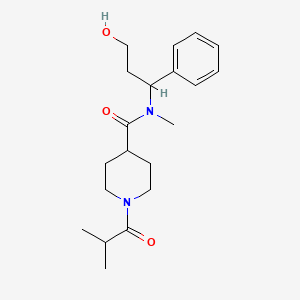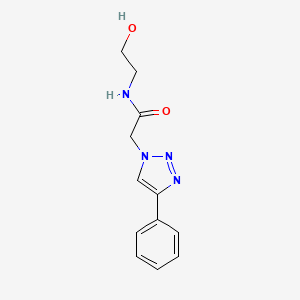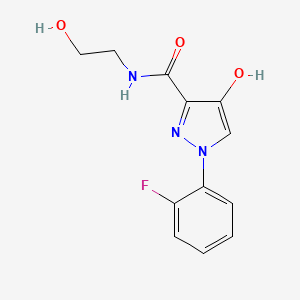
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide, also known as PHP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. The compound was first synthesized in 2011 and has since been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide is complex and not fully understood. However, it is known that N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of anandamide. By inhibiting FAAH, N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide increases the levels of anandamide in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide has been shown to reduce pain sensitivity, improve mood, and increase appetite. N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide has several advantages as a research tool. It is relatively easy to synthesize, and its effects on the endocannabinoid system are well understood. Additionally, N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide has been shown to have a range of physiological effects, making it useful for studying a variety of biological processes. However, there are also limitations to the use of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide in lab experiments. The compound is not very stable and can degrade rapidly, making it difficult to work with. Additionally, the effects of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide can be variable and may depend on a range of factors, including dose, route of administration, and species.
Direcciones Futuras
There are several potential future directions for the use of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide in research. One area of interest is the potential use of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide in the treatment of pain and inflammation. Additionally, N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide may be useful in the development of new drugs that target the endocannabinoid system. Finally, further research is needed to better understand the mechanism of action of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide and its effects on the body.
Conclusion
In conclusion, N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. The compound has been shown to modulate the activity of the endocannabinoid system and has a range of physiological effects. While there are limitations to the use of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide in lab experiments, it has several advantages as a research tool and may have potential applications in the treatment of pain and inflammation. Further research is needed to better understand the mechanism of action of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide and its potential applications in scientific research.
Métodos De Síntesis
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 4-hydroxy-2-phenylbutyric acid with pyrrolidine and the subsequent conversion of the resulting intermediate into the final product. The synthesis of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide is relatively straightforward and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide has been used extensively in scientific research as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex signaling network that plays a critical role in regulating a wide range of physiological processes, including pain sensation, appetite, mood, and immune function. N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide has been shown to modulate the activity of the endocannabinoid system by inhibiting the breakdown of anandamide, a key endocannabinoid molecule.
Propiedades
IUPAC Name |
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-9-7-13(12-4-2-1-3-5-12)11-17-15(19)14-6-8-16-10-14/h1-5,13-14,16,18H,6-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWCSIGSNKHUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B6641409.png)

![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6641421.png)
![1-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6641428.png)
![1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6641432.png)
![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641445.png)
![N-[(3-bromo-4-hydroxyphenyl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B6641450.png)
![[1-[6-[(2-Propan-2-yl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641458.png)
![1-butanoyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B6641470.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide](/img/structure/B6641474.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B6641484.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-propan-2-yloxyphenyl)acetamide](/img/structure/B6641486.png)